2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of this compound, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Metalation and Synthetic Applications
- Benzenesulfonamides, like the one , are used in Directed Metalation Group (DMG) methodologies, showing significant potential in arylsulfonamides-based heterocyclic synthesis. This includes the production of metalated sulfonamides and their applications in synthesizing various heterocycles (Familoni, 2002).
Antitumor Activities
- Certain derivatives of benzenesulfonamide have shown in vitro antitumor activities. They exhibit structure-activity relationships that can be leveraged for developing novel anticancer agents (Sławiński & Brzozowski, 2006).
- Novel benzenesulfonamide derivatives have been synthesized and tested for their cytotoxic activity against various human cancer cell lines, revealing potential as anticancer agents (Żołnowska et al., 2016).
Pharmacological Profiling
- Sulfonamide derivatives have been studied for their interaction with biological targets such as opioid receptors, showing their potential in drug development and pharmacological research (Huang et al., 2017).
Herbicide Metabolism and Action
- The metabolism of certain sulfonamide derivatives in plants, especially in the context of herbicide selectivity, has been a subject of study, elucidating the biological basis of herbicide action in crops (Sweetser, Schow, & Hutchison, 1982).
Cross-Coupling Reactions
- Benzenesulfonamides are used in oxidative cross-coupling reactions, particularly in the formation of complex organic compounds, showcasing their utility in organic synthesis (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGRZOSBUMJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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